1,2-Dichlorooctan-4-one
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Overview
Description
1,2-Dichlorooctan-4-one is an organic compound with the molecular formula C8H14Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the first and second carbon atoms of an octanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichlorooctan-4-one can be synthesized through the chlorination of octan-4-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichlorooctan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1,2-dichlorooctanol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted octanones with different functional groups.
Scientific Research Applications
1,2-Dichlorooctan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1,2-dichlorooctan-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
1,2-Dichlorooctane: Similar structure but lacks the ketone group.
1,2-Dichlorobutane: Shorter carbon chain with similar chlorination pattern.
1,2-Dichloropropane: Even shorter carbon chain with similar chlorination.
Uniqueness: 1,2-Dichlorooctan-4-one is unique due to the presence of both chlorine atoms and a ketone group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological systems.
Properties
CAS No. |
102502-67-0 |
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Molecular Formula |
C8H14Cl2O |
Molecular Weight |
197.10 g/mol |
IUPAC Name |
1,2-dichlorooctan-4-one |
InChI |
InChI=1S/C8H14Cl2O/c1-2-3-4-8(11)5-7(10)6-9/h7H,2-6H2,1H3 |
InChI Key |
LYEXRDCFFXNMIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(CCl)Cl |
Origin of Product |
United States |
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